2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Overview
Description
2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a benzoic acid moiety. The presence of methoxy and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The resulting pyrazole intermediate is then subjected to further reactions to introduce the methoxyphenyl and phenyl groups. Finally, the benzoic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid include other pyrazole derivatives with different substituents. Examples include:
- 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- 2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)24-25(22)21-10-6-5-9-19(21)23(26)27/h2-14,22H,15H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFYXILMWNVSHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3C(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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